2-[(1Z)-3-(3-ethyl(3-hydrobenzothiazol-2-ylidene))-2-methylprop-1-enyl]-3-ethy lbenzothiazole, iodide
Description
3,3’-Diethyl-9-methylthiacarbocyanine iodide is a cyanine dye known for its vibrant color and fluorescence properties. It is widely used in various scientific fields, including chemistry, biology, and medicine, due to its ability to interact with biological molecules and its application in imaging techniques .
Properties
CAS No. |
3065-79-0 |
|---|---|
Molecular Formula |
C22H23IN2S2 |
Molecular Weight |
506.5 g/mol |
IUPAC Name |
(2E)-3-ethyl-2-[(Z)-3-(3-ethyl-1,3-benzothiazol-3-ium-2-yl)-2-methylprop-2-enylidene]-1,3-benzothiazole iodide |
InChI |
InChI=1S/C22H23N2S2.HI/c1-4-23-17-10-6-8-12-19(17)25-21(23)14-16(3)15-22-24(5-2)18-11-7-9-13-20(18)26-22;/h6-15H,4-5H2,1-3H3;1H/q+1;/p-1 |
InChI Key |
SAEMBGFHGROQJZ-UHFFFAOYSA-M |
Isomeric SMILES |
CCN\1C2=CC=CC=C2S/C1=C/C(=C\C3=[N+](C4=CC=CC=C4S3)CC)/C.[I-] |
Canonical SMILES |
CCN1C2=CC=CC=C2SC1=CC(=CC3=[N+](C4=CC=CC=C4S3)CC)C.[I-] |
Other CAS No. |
3065-79-0 |
Pictograms |
Irritant |
Synonyms |
3,3'-diethyl-9-methylthiacarbocyanine iodide DMTCCI compound |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-Diethyl-9-methylthiacarbocyanine iodide typically involves the condensation of 2-methyl-3-ethylbenzothiazolium iodide with 3-ethyl-2-methylbenzothiazolium iodide in the presence of a base such as sodium ethoxide. The reaction is carried out in an ethanol solution under reflux conditions .
Industrial Production Methods
In industrial settings, the production of 3,3’-Diethyl-9-methylthiacarbocyanine iodide follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3,3’-Diethyl-9-methylthiacarbocyanine iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the iodide ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in an ethanol solution.
Substitution: Nucleophiles such as thiols or amines in an organic solvent.
Major Products Formed
Oxidation: Oxidized derivatives of the cyanine dye.
Reduction: Reduced forms of the dye with altered electronic properties.
Substitution: Substituted cyanine dyes with different functional groups.
Scientific Research Applications
3,3’-Diethyl-9-methylthiacarbocyanine iodide has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe in various chemical reactions and processes.
Biology: Employed in cell imaging and tracking due to its fluorescence properties.
Industry: Utilized in the development of optical devices and sensors.
Mechanism of Action
The mechanism of action of 3,3’-Diethyl-9-methylthiacarbocyanine iodide involves its interaction with biological molecules, particularly proteins. The compound binds to the tau protein, inhibiting its aggregation, which is a hallmark of Alzheimer’s disease. This interaction disrupts the microtubule cytoskeleton, leading to the inhibition of tau aggregation .
Comparison with Similar Compounds
3,3’-Diethyl-9-methylthiacarbocyanine iodide is unique among cyanine dyes due to its specific structure and properties. Similar compounds include:
- 3,3’-Diethylthiacyanine iodide
- 3,3’-Diethylthiadicarbocyanine iodide
- 3,3’-Diethylthiatricarbocyanine iodide
- 3,3’-Diethyloxacarbocyanine iodide
Compared to these compounds, 3,3’-Diethyl-9-methylthiacarbocyanine iodide exhibits distinct fluorescence characteristics and a higher affinity for tau protein, making it particularly useful in Alzheimer’s disease research .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
